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Introduction
Atigliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key

protein responsible for the reabsorption of glucose in the kidneys.[1][2] By blocking SGLT2,

Atigliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose

levels.[3][4] This mechanism of action makes SGLT2 an important therapeutic target for the

treatment of type 2 diabetes.[3] Radioligand binding assays are a powerful tool to quantify the

interaction of drugs like Atigliflozin with their molecular targets. These assays are essential for

determining the affinity and selectivity of a drug candidate, providing crucial data for drug

development and lead optimization.

This document provides detailed protocols for performing radioligand binding assays to assess

the target engagement of Atigliflozin with SGLT2.

Quantitative Data Summary
The following table summarizes the binding affinity of Atigliflozin for human SGLT2 and its

selectivity over SGLT1.
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Compound Target IC50 (nM)
Selectivity
(SGLT1/SGLT2
)

Reference

Atigliflozin hSGLT2 10 820-fold

Atigliflozin hSGLT1 8200

Signaling Pathway
SGLT2 is a membrane protein located in the proximal convoluted tubule of the kidney. It

functions as a cotransporter, moving sodium and glucose from the glomerular filtrate back into

the bloodstream. This process is driven by the sodium gradient maintained by the Na+/K+-

ATPase pump. Atigliflozin, by competitively binding to SGLT2, inhibits this reabsorption,

leading to increased urinary glucose and sodium excretion.
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Caption: Mechanism of Atigliflozin action on SGLT2 in the renal proximal tubule.
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Membrane Preparation from SGLT2-expressing Cells
This protocol describes the preparation of cell membranes enriched with human SGLT2,

suitable for radioligand binding assays.

Materials:

HEK293 or CHO cells stably expressing human SGLT2 (hSGLT2)

Cell culture medium and supplements

Phosphate-Buffered Saline (PBS), ice-cold

Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease

Inhibitor Cocktail), ice-cold

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

High-speed refrigerated centrifuge

Dounce homogenizer or sonicator

BCA Protein Assay Kit

Procedure:

Culture hSGLT2-expressing cells to ~90% confluency.

Wash the cells twice with ice-cold PBS.

Scrape the cells into ice-cold Lysis Buffer.

Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonicator

on ice.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and

unbroken cells.
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Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the

membranes.

Discard the supernatant and resuspend the membrane pellet in ice-cold Homogenization

Buffer.

Repeat the centrifugation (step 6) and resuspension (step 7) steps twice more to wash the

membranes.

After the final wash, resuspend the pellet in a small volume of Homogenization Buffer.

Determine the protein concentration of the membrane preparation using a BCA Protein

Assay Kit.

Aliquot the membrane preparation and store at -80°C until use.

Radioligand Binding Assay: Saturation Experiment
This protocol determines the equilibrium dissociation constant (Kd) and the maximum number

of binding sites (Bmax) of a suitable radioligand for SGLT2. A radiolabeled SGLT2 inhibitor,

such as [³H]-empagliflozin, can be used.

Materials:

SGLT2-expressing cell membranes (from Protocol 1)

Radioligand (e.g., [³H]-empagliflozin)

Unlabeled SGLT2 inhibitor (for non-specific binding determination, e.g., empagliflozin)

Binding Buffer: 50 mM Tris-HCl, 12.5 mM NaCl, 12.5 mM KCl, 2.5 mM MgSO₄, 1 mM CaCl₂,

pH 7.4

96-well microplates

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

Filtration apparatus
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Scintillation cocktail

Liquid scintillation counter

Procedure:

Prepare serial dilutions of the radioligand in Binding Buffer (typically 8-12 concentrations

ranging from 0.1 to 10 times the expected Kd).

In a 96-well plate, set up the following reactions in triplicate:

Total Binding: Add 50 µL of Binding Buffer, 50 µL of the radioligand dilution, and 100 µL of

the SGLT2 membrane preparation (typically 10-20 µg of protein).

Non-specific Binding: Add 50 µL of a high concentration of the unlabeled inhibitor (e.g., 10

µM empagliflozin), 50 µL of the radioligand dilution, and 100 µL of the SGLT2 membrane

preparation.

Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to

reach equilibrium.

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters

using a filtration apparatus.

Wash the filters three times with 3 mL of ice-cold Binding Buffer.

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity

using a liquid scintillation counter.

Data Analysis:

Calculate specific binding by subtracting the non-specific binding from the total binding at

each radioligand concentration.

Plot the specific binding (B) as a function of the free radioligand concentration ([L]).

Analyze the data using non-linear regression (one-site binding hyperbola) to determine the

Kd and Bmax values.
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Radioligand Binding Assay: Competition Experiment
This protocol determines the inhibitory constant (Ki) of Atigliflozin for SGLT2 by measuring its

ability to compete with a fixed concentration of a radioligand.

Materials:

Same as for the Saturation Experiment

Atigliflozin

Procedure:

Prepare serial dilutions of Atigliflozin in Binding Buffer (typically 10-12 concentrations

covering a wide range, e.g., 1 pM to 100 µM).

In a 96-well plate, set up the following reactions in triplicate:

Total Binding: 50 µL of Binding Buffer, 50 µL of radioligand at a fixed concentration (ideally

at its Kd value), and 100 µL of SGLT2 membrane preparation.

Non-specific Binding: 50 µL of a high concentration of unlabeled inhibitor, 50 µL of

radioligand, and 100 µL of SGLT2 membrane preparation.

Competition: 50 µL of Atigliflozin dilution, 50 µL of radioligand, and 100 µL of SGLT2

membrane preparation.

Follow steps 3-6 from the Saturation Experiment protocol.

Data Analysis:

Calculate the percentage of specific binding at each concentration of Atigliflozin.

Plot the percentage of specific binding against the logarithm of the Atigliflozin
concentration.

Analyze the data using non-linear regression (sigmoidal dose-response) to determine the

IC50 value.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant determined from the

saturation experiment.

Experimental Workflow Visualization
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Caption: Workflow for radioligand binding assays to determine Atigliflozin target engagement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in
animals and humans - PMC [pmc.ncbi.nlm.nih.gov]

4. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Application Notes and Protocols for Atigliflozin Target
Engagement using Radioligand Binding Assays]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1667672#radioligand-binding-assays-
for-atigliflozin-target-engagement]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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